Product packaging for Fluphenazine decanoate N-4-oxide(Cat. No.:CAS No. 76005-64-6)

Fluphenazine decanoate N-4-oxide

Cat. No.: B195934
CAS No.: 76005-64-6
M. Wt: 607.8 g/mol
InChI Key: JINJGQLVIHABHH-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Phenothiazine (B1677639) Derivatives

Fluphenazine (B1673473) decanoate (B1226879) N-4-oxide belongs to the phenothiazine class of heterocyclic compounds. synzeal.comcymitquimica.comljmu.ac.uk Structurally, it is a derivative of fluphenazine, distinguished by the presence of a decanoate ester and an N-oxide group on the piperazine (B1678402) ring. The systematic chemical name for this compound is 1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1-oxide. synzeal.comallmpus.com The N-oxide functional group is located on the nitrogen atom at position 4 of the piperazine ring.

Chemical and Structural Properties of Fluphenazine Decanoate N-4-Oxide Below is an interactive table summarizing the key chemical identifiers and properties of this compound.

PropertyValueSource
Molecular Formula C₃₂H₄₄F₃N₃O₃S cymitquimica.comallmpus.comnih.govepa.gov
Molecular Weight 607.77 g/mol nih.govsimsonpharma.com
CAS Number 76005-64-6 allmpus.comepa.govsimsonpharma.com
Systematic Name 1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1-oxide synzeal.comallmpus.com
Synonyms 4-[2-(Decanoyloxy)ethyl]-1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperazine 4-oxide cymitquimica.com
Appearance Off-White Powder cymitquimica.com

Significance as a Degradation Product and Metabolite Precursor of Fluphenazine Decanoate

This compound is a significant compound in the study of its parent drug's stability. Research has shown that the oxidation of fluphenazine decanoate, particularly in oily solutions used for depot injections, can lead to the formation of this N-oxide. ljmu.ac.ukljmu.ac.uk This degradation is thought to occur via hydroperoxides that form from the autoxidation of the oil vehicle. ljmu.ac.ukljmu.ac.uk To accurately quantify the formation of such degradation products, studies have involved the synthesis and characterization of the expected oxidation products, including the N-oxide. ljmu.ac.ukljmu.ac.uk

The rate of oxidation of fluphenazine decanoate can be influenced by several factors. For instance, the presence of acid has been shown to catalyze the oxidation of the tertiary amine centers in the molecule. ljmu.ac.ukljmu.ac.uk Furthermore, benzyl (B1604629) alcohol, a common preservative in oily formulations, was found to enhance the oxidation of the drug, possibly through its own autoxidation leading to the formation of hydrogen peroxide. ljmu.ac.ukljmu.ac.uk

In addition to being a degradation product, Fluphenazine N-4'-oxide, a closely related compound, has been identified as an active metabolite in patients treated with fluphenazine. nih.gov A specific radioimmunoassay was developed to measure the steady-state plasma levels of this metabolite. nih.gov In patients receiving intramuscular fluphenazine decanoate, the plasma concentrations of the N-oxide metabolite ranged from 10% to 214% of the parent fluphenazine concentration. nih.gov Forced degradation studies on fluphenazine hydrochloride have also confirmed the formation of oxidative degradation products under stress conditions, such as exposure to hydrogen peroxide. nih.gov

Historical Context of Related Phenothiazine Oxidation Studies

The study of phenothiazine oxidation has a long history, with a foundational review on the chemistry of phenothiazine published as early as 1954. acs.org Early research in acidic media demonstrated that chemical and electrochemical oxidation of phenothiazine could lead to various products, including cation radicals and dimeric structures. cdnsciencepub.com The oxidation of 10-acyl and 10-alkylphenothiazines was found to yield corresponding sulphoxides and sulphones. cdnsciencepub.com

Over the years, research into phenothiazine oxidation has expanded significantly, exploring various mechanisms including chemical, electrochemical, enzymatic, and catalytic methods. oup.com For example, studies have investigated the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide, which primarily forms sulfoxides through a radical cation intermediate. nih.gov The rate of this oxidation was found to be dependent on the electronic properties of substituents on the phenothiazine ring. nih.gov

More recent research has utilized modern analytical techniques to understand and control these oxidative processes. Electrochemical methods have been developed for the controlled synthesis of phenothiazine metabolites, such as S-oxides and S,S-dioxides, on a multi-milligram scale. chemrxiv.org These studies are critical for preparing drug metabolites, which helps in understanding the first-pass metabolism of new chemical entities in drug discovery. chemrxiv.org The complexity of phenothiazine oxidation remains an active area of research, with ongoing debate about the precise mechanisms and products formed under different conditions. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44F3N3O3S B195934 Fluphenazine decanoate N-4-oxide CAS No. 76005-64-6

Properties

IUPAC Name

2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-38(40)21-19-36(20-22-38)17-11-18-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINJGQLVIHABHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226916
Record name Fluphenazine decanoate N-4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76005-64-6
Record name Fluphenazine decanoate N-4-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076005646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine decanoate N-4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluphenazine Decanoate N4-Oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9V8339ZL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Formation Pathways of Fluphenazine Decanoate N 4 Oxide

In Vitro Biotransformation Studies of Related Phenothiazines

In vitro studies have provided valuable insights into the metabolic pathways of phenothiazines, including N-oxidation. The metabolism of fluphenazine (B1673473) is complex and involves multiple pathways, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. patsnap.comnih.gov

N-oxidation is recognized as a major metabolic route for phenothiazine (B1677639) drugs. scispace.com Studies using pig-liver microsomes have been instrumental in understanding this pathway. scispace.com For fluphenazine specifically, CYP1A2 and CYP2D6 are the primary enzymes involved in its metabolism. cambridge.org One of the identified active metabolites of fluphenazine is fluphenazine-N-oxide. cambridge.org

Investigations into the metabolism of various phenothiazines have shown that N-demethylated and ring-hydroxylated metabolites retain a significant affinity for dopamine (B1211576) D2 and alpha 1-adrenoceptors, while ring sulfoxides are generally inactive. This highlights the pharmacological relevance of understanding the different metabolic transformations.

The table below summarizes the key enzymes involved in the metabolism of fluphenazine and related phenothiazines, leading to various metabolites including N-oxides.

Drug Enzyme(s) Involved Key Metabolic Pathways Resulting Metabolites
Fluphenazine CYP1A2, CYP2D6N-oxidation, HydroxylationFluphenazine-N-oxide, 7-OH fluphenazine
Chlorpromazine CYP3ASulfoxidationChlorpromazine sulfoxide (B87167)
Perazine CYP3A4, CYP2C9N-demethylationN-desmethylperazine
Thioridazine CYP2D6SulfoxidationThioridazine-2-sulfoxide, Thioridazine-5-sulfoxide

This table is generated based on findings from multiple sources. cambridge.org

Enzymatic Formation Investigations (Related Biochemical Transformations)

Potential Enzyme Systems Involved in N-Oxidation (e.g., Cytochrome P450 Monooxygenases)

The biotransformation of fluphenazine and its decanoate (B1226879) ester into its N-oxide metabolites is a complex process primarily mediated by hepatic enzyme systems. The N-oxidation of the piperazine (B1678402) ring in fluphenazine is a recognized metabolic pathway. vulcanchem.com

The primary enzyme family implicated in the metabolism of fluphenazine is the Cytochrome P450 (CYP) monooxygenase system. nih.gov These enzymes, located predominantly in the liver, catalyze a variety of oxidative reactions. dergipark.org.tr Several specific CYP isoforms have been identified as playing a role in the metabolism of fluphenazine. While the metabolism of fluphenazine is not as extensively studied as other first-generation antipsychotics, evidence points to the involvement of CYP1A2, as indicated by lower plasma levels in smokers, and CYP2D6. cambridge.org Studies have shown that strong inhibitors of CYP2D6 can have a modest effect on fluphenazine decanoate levels. cambridge.org Furthermore, CYP3A4 is also suggested to be involved in the N-oxidation of fluphenazine's piperazine ring. vulcanchem.comnih.gov

In addition to the Cytochrome P450 system, Flavin-containing monooxygenases (FMOs) are another class of enzymes known to be involved in the Phase I metabolism of drugs containing a nucleophilic heteroatom, catalyzing their conversion to N-oxide metabolites. dergipark.org.tr While the direct action of FMOs on Fluphenazine Decanoate has not been extensively detailed in the available literature, their known function in N-oxidation makes them a potential pathway for the formation of Fluphenazine Decanoate N-4-Oxide. dergipark.org.tr

Metabolic studies in rats have shown that N-oxidation is one of the key reactions for phenothiazines like fluphenazine, alongside N-dealkylation, sulfoxidation, and aromatic hydroxylation. researchgate.net The relative rates of these reactions can depend on the substrate concentration, with N-oxidation being more favored at higher concentrations. researchgate.net

Table 1: Enzyme Systems Implicated in Fluphenazine Metabolism

Enzyme Family Specific Isoform(s) Role in Metabolism Reference(s)
Cytochrome P450 (CYP) CYP1A2, CYP2D6, CYP3A4 Catalyzes oxidative reactions, including N-oxidation of the piperazine ring. vulcanchem.comnih.govcambridge.org

Laboratory Synthesis Methodologies for this compound

The laboratory synthesis of this compound involves the targeted oxidation of the tertiary amine on the piperazine ring of the parent molecule, Fluphenazine Decanoate. This process requires specific reagents and controlled conditions to achieve the desired product while minimizing side reactions, such as oxidation of the sulfur atom in the phenothiazine core.

Reagents and Optimized Reaction Conditions for Directed N-Oxidation

The directed N-oxidation of phenothiazine derivatives, including fluphenazine, is a well-established synthetic transformation. The most common and effective method involves the use of peroxy acids as the oxidizing agent.

Key Reagents:

m-Chloroperoxybenzoic acid (m-CPBA): This is a widely used reagent for the N-oxidation of tertiary amines. dergipark.org.trnih.gov It is relatively selective for nitrogen oxidation over sulfur oxidation under controlled conditions. The synthesis of fluphenazine N4'-oxide has been successfully achieved by oxidizing the specific nitrogen atom in the N-10 side chain with m-CPBA. dergipark.org.trnih.gov

Hydrogen Peroxide (H₂O₂): In combination with acetic acid, hydrogen peroxide can form peracetic acid in situ, which acts as an oxidizing agent. google.comresearchgate.net However, controlling the selectivity can be more challenging, and it may also lead to the formation of S-oxides. nih.govresearchgate.net

Other Oxidants: A variety of other oxidizing agents can be used for phenothiazines, such as potassium permanganate (B83412) (KMnO₄), sodium perborate, and cerium(IV) sulfate, though their selectivity for N-oxidation over S-oxidation must be carefully considered. google.comsci-hub.se

Optimized Reaction Conditions:

Solvent: The reaction is typically carried out in an inert organic solvent. Tetrahydrofuran (THF) and chloroform (B151607) are commonly employed for N-oxidation reactions using m-CPBA. dergipark.org.tr Dichloromethane is another suitable solvent. mdpi.com

Temperature: These oxidation reactions are often performed at reduced temperatures (e.g., 0 °C to room temperature) to enhance selectivity and control the reaction rate.

Stoichiometry: The molar ratio of the oxidant to the substrate is a critical parameter. A stepwise and controlled addition of the oxidizing agent, such as m-CPBA, is crucial. Using approximately one equivalent of the oxidant favors the formation of the mono-N-oxide. nih.gov Increasing the amount of the oxidant can lead to the formation of di-N-oxides or S-oxides. nih.gov

Reaction Medium: For some oxidation reactions, the acidity of the medium is important. Phosphoric acid has been noted to have a stabilizing effect on the colored oxidation products of phenothiazines in certain analytical methods. sci-hub.se

Table 2: Reagents and Conditions for N-Oxidation of Phenothiazines

Reagent Solvent Typical Conditions Key Outcome Reference(s)
m-Chloroperoxybenzoic acid (m-CPBA) Tetrahydrofuran, Chloroform Controlled stoichiometry (approx. 1 equivalent), reduced temperature. Selective synthesis of N-oxides like fluphenazine N4'-oxide. dergipark.org.trnih.gov

Purification Strategies and Isolation Techniques

Following the synthesis reaction, a mixture containing the desired this compound, unreacted starting material, potential byproducts (like the S-oxide or di-N-oxide), and the reduced form of the oxidizing agent will be present. Isolating and purifying the target compound is essential for obtaining a product of high purity.

Standard laboratory purification techniques are employed, often in combination:

Extraction: A primary work-up step usually involves liquid-liquid extraction to remove water-soluble impurities. For instance, after the reaction, the mixture can be washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts like m-chlorobenzoic acid, followed by washes with water and brine.

Crystallization: If the product is a stable solid, crystallization from a suitable solvent system can be an effective method for purification.

Chromatography: This is the most powerful and commonly used technique for separating complex mixtures of similar compounds.

Column Chromatography: Silica (B1680970) gel column chromatography is frequently used to separate the N-oxide from the starting material and other oxidation products based on differences in polarity. The N-oxide is generally more polar than the parent amine.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, HPLC is the method of choice. nih.gov It can effectively separate isomers and closely related impurities. The product, this compound, is often supplied with detailed characterization data, which implies the use of such high-resolution techniques for quality control. synzeal.com

The final isolated product is typically characterized using various analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure and purity.

Degradation Kinetics and Stability Mechanisms of Fluphenazine Decanoate N 4 Oxide

Chemical Degradation Pathways and Byproducts

The chemical stability of Fluphenazine (B1673473) decanoate (B1226879) N-4-oxide is anticipated to be influenced by its core phenothiazine (B1677639) structure, the N-oxide moiety, and the decanoate ester. Degradation is likely to proceed through several pathways, including oxidation, photolysis, and hydrolysis.

The phenothiazine ring system is susceptible to oxidation. It is expected that under controlled oxidative stress, Fluphenazine decanoate N-4-oxide could undergo further oxidation. The primary site of oxidation in many phenothiazines is the sulfur atom in the ring, leading to the formation of sulfoxides and sulfones. While the nitrogen at position 4 is already oxidized in this compound, the potential for oxidation at other sites remains.

For instance, studies on the parent compound, fluphenazine, have shown that it can be oxidized to its corresponding sulfoxide (B87167). It is plausible that the N-4-oxide derivative would follow a similar pathway at the sulfur atom. The degradation rate would likely be dependent on the concentration of the oxidizing agent and the temperature.

Table 1: Potential Oxidative Degradation Byproducts of this compound

Parent Compound Potential Oxidative Degradation Byproduct Notes
This compoundThis compound-S-oxideOxidation at the sulfur atom of the phenothiazine ring.
This compoundThis compound-S-sulfoneFurther oxidation of the sulfoxide.

Phenothiazine derivatives are notoriously sensitive to light. Photolytic degradation is a significant pathway for these compounds. When exposed to light, particularly in the UV range, this compound is expected to degrade. The chromophoric phenothiazine nucleus absorbs light energy, which can lead to the formation of excited states and subsequent chemical reactions.

The degradation mechanism could involve the formation of radical cations, which can then react with oxygen or other molecules to form a variety of photoproducts. It is also possible for the N-oxide or the decanoate ester to undergo photolytic cleavage. Identification of these photoproducts would require advanced analytical techniques such as mass spectrometry and NMR spectroscopy. Research on fluphenazine has indicated that photoproducts can include sulfoxides and polymers.

Table 2: Potential Photolytic Degradation Pathways

Initiating Factor Potential Mechanism Potential Photoproducts
UV/Visible LightPhoto-oxidationSulfoxides
UV/Visible LightPhoto-cleavageCleavage of the decanoate ester, dealkylation of the side chain
UV/Visible LightPolymerizationFormation of polymeric species

The hydrolytic stability of this compound would be primarily determined by the susceptibility of the decanoate ester linkage to hydrolysis. This reaction would be dependent on the pH of the aqueous environment. It is expected that the rate of hydrolysis would be significantly faster under alkaline or acidic conditions compared to a neutral pH.

Hydrolysis of the ester bond would result in the formation of fluphenazine N-4-oxide and decanoic acid. The rate of this hydrolysis would be a critical factor in determining the shelf-life and stability of any aqueous formulations of the compound.

Table 3: Expected Hydrolytic Stability Profile

pH Condition Expected Rate of Hydrolysis Primary Hydrolysis Products
Acidic (pH < 4)IncreasedFluphenazine N-4-oxide, Decanoic acid
Neutral (pH 6-8)MinimalFluphenazine N-4-oxide, Decanoic acid
Alkaline (pH > 8)Significantly IncreasedFluphenazine N-4-oxide, Decanoic acid

Environmental and Storage Stability Investigations

The long-term stability of this compound in its solid state and in formulated products is crucial for its potential application. Temperature, humidity, and the presence of other components can all impact its degradation.

In the solid state, the stability of this compound would be influenced by temperature and humidity. Elevated temperatures can provide the energy needed to overcome the activation energy barrier for degradation reactions, even in the solid state. This can lead to an increased rate of degradation over time.

Humidity can also play a significant role. The presence of water molecules can facilitate hydrolytic degradation of the ester linkage, even in what is considered a solid form. Furthermore, high humidity can lead to the deliquescence of the solid, which can increase molecular mobility and accelerate degradation.

In a formulated product, various components can affect the stability of this compound.

Solvents: The choice of solvent is critical. For instance, in an injectable formulation, an oily vehicle like sesame oil is often used for fluphenazine decanoate. The nature of the solvent can influence the rate of degradation.

Preservatives: Preservatives added to multi-dose formulations could potentially interact with the active compound. For example, phenolic preservatives might undergo oxidative coupling with the phenothiazine nucleus.

Residual Impurities: Impurities from the synthesis process, such as residual catalysts or starting materials, could act as catalysts for degradation reactions.

Kinetic Modeling and Rate Constant Determination of Degradation

The degradation of phenothiazine derivatives, including the formation of N-oxides, is a critical area of study for ensuring the quality and efficacy of pharmaceutical formulations. Kinetic modeling allows for the prediction of the shelf-life and stability of these compounds under various environmental conditions.

The oxidative degradation of fluphenazine decanoate, which leads to the formation of this compound, has been shown to follow second-order kinetics in certain environments. ljmu.ac.ukljmu.ac.uk Specifically, in oily solutions containing C-18 unsaturated fatty esters, the oxidation process adheres to this kinetic model. ljmu.ac.ukljmu.ac.uk This implies that the rate of degradation is proportional to the concentrations of both the fluphenazine decanoate and the oxidizing species, such as hydroperoxides formed from the autoxidation of the oil vehicle. ljmu.ac.ukljmu.ac.uk

In contrast, studies on other phenothiazine analogues, such as the hydrochloride of 10-{2-hydroxy-3-[N,N-bis-(2-hydroxyethyl)amino]propyl}-2-trifluoromethylphenothiazine (Flu-A), have demonstrated a reversible first-order reaction for their degradation in aqueous buffer solutions. nih.gov This indicates that the degradation rate is directly proportional to the concentration of the analogue itself. Forced degradation studies on fluphenazine hydrochloride also confirm the lability of the fluphenazine structure to oxidative stress, leading to the formation of N-oxides and S-oxides. nih.gov

The rate of degradation of fluphenazine decanoate and the stability of the resulting N-oxide are significantly influenced by a variety of environmental factors.

Influence of pH:

The pH of the environment plays a crucial role in the degradation of fluphenazine decanoate. The oxidation of the tertiary amine centers in the molecule is notably catalyzed by the presence of acid . ljmu.ac.ukljmu.ac.uk The catalytic effect has been shown to be related to the pKa value of the acid, with stronger acids potentially leading to a faster degradation rate. ljmu.ac.ukljmu.ac.uk

Conversely, a fluphenazine analogue (Flu-A) was found to be highly stable in acidic solutions (HCl), while degradation was observed in water. nih.gov Kinetic studies of this analogue were conducted in a pH range of 5.1 to 7.5. nih.gov In forced degradation studies, fluphenazine hydrochloride showed instability in both acidic (0.1 N HCl) and alkaline (0.1 N NaOH) conditions, highlighting the importance of pH control in maintaining the stability of fluphenazine derivatives. nih.gov In general, for many pharmaceuticals, acidic or basic conditions can catalyze hydrolysis and oxidation reactions. ajpojournals.org

Influence of Ionic Strength:

The ionic strength of the solution is another critical parameter that can affect reaction rates. In kinetic studies of a fluphenazine analogue, the ionic strength was maintained at a constant level of 0.5 M using sodium chloride, underscoring its importance as a variable. nih.gov While specific data for this compound is unavailable, studies on other organic molecules have shown that increased ionic strength can accelerate photochemical degradation rates. unito.it

Other Environmental Factors:

Oxidizing Agents: Fluphenazine and its analogues are particularly susceptible to degradation in the presence of oxidizing agents. Studies have shown significant degradation with agents like hydrogen peroxide. nih.govnih.gov

Temperature: Temperature is a key factor in degradation kinetics. For instance, kinetic studies on a fluphenazine analogue were conducted at an elevated temperature of 353 K to accelerate degradation for measurement purposes. nih.gov

Preservatives: Common preservatives used in pharmaceutical formulations can impact stability. Benzyl (B1604629) alcohol, for example, has been found to enhance the degradation of fluphenazine decanoate. ljmu.ac.ukljmu.ac.uk This is thought to be due to the autoxidation of benzyl alcohol, which can lead to the formation of hydrogen peroxide, a potent oxidizing agent. ljmu.ac.ukljmu.ac.uk

Humidity: For solid-state stability, relative humidity is an important consideration. A fluphenazine analogue showed significant degradation at 0% relative humidity at 393 K and at approximately 65% relative humidity at 303 K. nih.gov

Light: Exposure to light can also induce degradation. A fluphenazine analogue was observed to undergo photodegradation in aqueous solutions. nih.gov Studies on fluphenazine have also indicated the formation of a sulphoxide as a product of photolysis. researchgate.net

The following interactive data tables provide a summary of the kinetic data found for the degradation of fluphenazine decanoate and a related analogue.

Table 1: Second-Order Rate Constants for the Oxidation of Fluphenazine Decanoate by Autoxidized Methyl Oleate in the Presence of Various Acids Data sourced from a study on the oxidative degradation of fluphenazine decanoate in an oily solution. ljmu.ac.uk

AcidRate Constant (litre mole⁻¹ hr⁻¹)Correlation Coefficient
Stearic7.12 x 10⁻⁶0.9928
Stearic (2nd expt.)6.92 x 10⁻⁶0.9981
Oleic7.30 x 10⁻⁶0.9992
Linoleic7.29 x 10⁻⁶0.9991

Table 2: Observed Degradation Rate Constants (k_obs) for a Fluphenazine Analogue (Flu-A) in Different Buffer Systems Data from a kinetic study conducted at 353 K with an ionic strength of 0.5 M. nih.gov

Buffer SystempHk_obs (s⁻¹)
Acetate5.11.18 x 10⁻⁶
Phosphate6.83.55 x 10⁻⁶
Borate7.51.25 x 10⁻⁵

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, enabling the separation of complex mixtures into individual components. For Fluphenazine (B1673473) decanoate (B1226879) N-4-oxide, a variety of chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Fluphenazine Decanoate N-4-Oxide

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of fluphenazine and its derivatives. The development of a stability-indicating HPLC method is crucial for determining the presence of this compound in the presence of its parent drug and other degradation products. nih.govresearchgate.netresearchgate.net

Method development often involves a reversed-phase approach, utilizing a C18 column. nih.govresearchgate.netnih.gov The mobile phase composition is a critical parameter that is optimized to achieve adequate separation. A typical mobile phase might consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and organic solvents like acetonitrile (B52724) and methanol. researchgate.netresearchgate.netindexcopernicus.com The pH of the aqueous phase is also adjusted to ensure optimal separation and peak shape. researchgate.netindexcopernicus.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, for instance, 259 nm. researchgate.netresearchgate.net

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines. nih.gov This includes assessing parameters such as selectivity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govscispace.com A validated method ensures that the analytical results are reliable and reproducible. For instance, a validated HPLC method for a fluphenazine analogue demonstrated good linearity with a correlation coefficient greater than 0.999 and high accuracy. researchgate.net The United States Pharmacopeia (USP) proposes HPLC methods for the analysis of fluphenazine decanoate and its impurities, including the N-oxide, specifying system suitability parameters to ensure the quality of the analytical run. usp.orgusp.org

Table 1: Illustrative HPLC Method Parameters for Fluphenazine Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Acetonitrile: 10 mM Ammonium Acetate (pH 6.0) (70:15:15, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 259 nm
Column Temperature Ambient

This table presents a hypothetical set of HPLC conditions based on literature for the analysis of fluphenazine and its degradation products. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation of Degradation Products and Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation of impurities and degradation products, including this compound. nih.govresearchgate.netresearchgate.net This technique couples the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight and fragmentation information that is crucial for identifying unknown compounds. nih.govresearchgate.netscirp.org

In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this type of analysis. nih.govumw.edu.pl The mass spectrometer can be operated in full-scan mode to obtain the molecular weights of the eluted compounds or in tandem mass spectrometry (MS/MS) mode to generate fragmentation patterns. nih.govresearchgate.net By analyzing the fragmentation patterns, the structure of the degradation products can be proposed. nih.govresearchgate.net For example, the precursor ion peak for fluphenazine hydrochloride has been observed at m/z 438, and its fragmentation pattern can be compared to that of its degradation products to identify structural modifications. nih.gov

Studies on the forced degradation of fluphenazine have utilized LC-MS/MS to characterize oxidative degradation products. nih.govresearchgate.net The formation of N-oxides and S-oxides of fluphenazine has been investigated, and LC-MS/MS provides the necessary data to distinguish between these isomers. scirp.orgscirp.org

Applications of Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) in Related Analyses

While HPLC is the most common technique, Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) also find applications in the analysis of fluphenazine and related compounds.

GC methods have been developed for the determination of fluphenazine in biological matrices like human plasma. oup.comnih.gov These methods often involve derivatization of the analyte to improve its volatility and thermal stability for GC analysis. For instance, fluphenazine can be measured as its acetyl oup.com or trimethylsilyl (B98337) derivative. nih.gov GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (GC-MS) provides high sensitivity and selectivity. oup.comnih.gov

HPTLC is another valuable technique for the analysis of phenothiazine (B1677639) derivatives. nih.govresearchgate.net It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. HPTLC methods have been developed for the quantification of fluphenazine hydrochloride in pharmaceutical formulations. scispace.com The separation is carried out on HPTLC plates coated with silica (B1680970) gel, and a suitable mobile phase is used for development. researchgate.netresearchgate.net Densitometric analysis is then used for quantification. scispace.comnih.gov

Spectroscopic Approaches for Structural Characterization

Spectroscopic techniques are essential for the definitive structural characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conclusive Structural Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.netresearchgate.net This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental formulas. When coupled with liquid chromatography (LC-HRMS), it is a powerful tool for identifying and characterizing impurities and degradation products. researchgate.net

Table 2: Key Analytical Techniques and Their Applications for this compound

TechniqueApplicationKey Information Provided
HPLC Separation and QuantificationRetention time, Purity, Concentration
LC-MS/MS Structural Elucidation of ImpuritiesMolecular Weight, Fragmentation Patterns
GC Analysis in Biological MatricesQuantification of parent drug
HPTLC Screening and QuantificationRapid analysis, Rf values
NMR Conclusive Structural ElucidationDetailed molecular structure, Connectivity
HRMS Precise Mass MeasurementElemental Composition, High-resolution fragmentation

This table summarizes the primary uses of each analytical technique in the characterization of this compound.

Vibrational Spectroscopy (e.g., Raman Spectroscopy, Infrared Spectroscopy) for Adsorption Structure and Molecular Conformation

Vibrational spectroscopy offers profound insights into the molecular structure and conformation of phenothiazine derivatives, including N-oxides. While specific spectral data for this compound is limited, analysis of related phenothiazine oxides provides a strong basis for its characterization.

Table 1: Characteristic Vibrational Frequencies for Phenothiazine Oxides
TechniqueCompound TypeCharacteristic Wavenumber (cm⁻¹)AssignmentReference
Infrared (IR)Phenothiazine S-Oxides1000-1100S=O stretch clockss.org
Infrared (IR)Fluphenazine decanoate N-Oxidised Species~3500O-H stretch (from hydration) ljmu.ac.uk
RamanPhenothiazines670-680Symmetric phenylene-sulfur stretch umich.edu
RamanPhenothiazines1570 & 1605Ring-stretching modes umich.edu

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification and Electronic Spectral Properties

UV-Vis spectrophotometry is a widely used technique for the quantification of phenothiazines and their metabolites due to its simplicity and accessibility. The electronic spectral properties are dictated by the π-electron system of the phenothiazine nucleus.

Aqueous solutions of the parent drug, fluphenazine, show characteristic absorption maxima (λmax) at 256 nm and 306 nm. mdpi.com The position and intensity of these bands are generally only weakly influenced by pH. mdpi.com Oxidation of the phenothiazine structure, such as the formation of an N-oxide or sulfoxide (B87167), typically leads to a shift in the absorption spectrum. For instance, a method involving the oxidation of fluphenazine hydrochloride to its sulfoxide derivative allows for its spectrophotometric determination at 349 nm, with a calculated molar absorptivity of 5.6×10³ dm³cm⁻¹mol⁻¹. researchgate.net This demonstrates the change in electronic properties upon oxidation, a principle that applies to the N-oxide as well.

For quantitative analysis, HPLC coupled with a UV detector is common. For fluphenazine hydrochloride, a detection wavelength of 254 nm or 259 nm is frequently used. indexcopernicus.comnih.gov The linearity of the UV response with concentration allows for accurate quantification. nih.gov While specific UV-Vis data for this compound is not detailed in the provided search results, it is expected to have a unique spectrum that can be utilized for its quantification once characterized.

Table 2: UV-Vis Spectrophotometric Data for Fluphenazine and its Oxidized Form
CompoundSolvent/Conditionsλmax (nm)Molar Absorptivity (ε)Reference
FluphenazineAqueous256, 306Not specified mdpi.com
Fluphenazine HClMethanol/Buffer254Not specified indexcopernicus.com
Fluphenazine Sulfoxide (from HCl salt)Aqueous3495.6×10³ dm³cm⁻¹mol⁻¹ researchgate.net

Immunochemical and Electrochemical Methods for Detection

Beyond spectroscopic methods, immunochemical and electrochemical techniques offer high sensitivity and specificity for the detection of fluphenazine metabolites.

Development of Radioimmunoassay (RIA) Procedures for N-Oxide Metabolite Detection

Radioimmunoassay (RIA) is a highly sensitive immunochemical technique that has been successfully developed for the specific detection of the N-oxide metabolite of fluphenazine.

A specific and sensitive RIA procedure has been established for fluphenazine-N4'-oxide (FLUNO). cdnsciencepub.com This was achieved by producing highly specific antisera in rabbits immunized with a bovine serum albumin conjugate of a related compound. cdnsciencepub.com The developed RIA can accurately quantify as little as 20 pg of FLUNO in a 200 µL plasma extract, with a coefficient of variation under 8%. cdnsciencepub.com A key advantage of this assay is its high specificity; the antiserum exhibits negligible cross-reactivity (<2%) with the parent fluphenazine and its other major metabolites, such as fluphenazine sulfoxide and 7-hydroxy-fluphenazine. cdnsciencepub.com The specificity of the RIA for FLUNO was confirmed by selectively reducing the N-oxide in plasma samples back to fluphenazine and observing a strong correlation (r² = 0.9646) between the total fluphenazine level and the sum of the individually measured parent drug and N-oxide. cdnsciencepub.com

Table 3: Performance Characteristics of the Radioimmunoassay (RIA) for Fluphenazine-N4'-oxide (FLUNO)
ParameterValue/DescriptionReference
Sensitivity20 pg in 200 µL of plasma extract cdnsciencepub.com
Precision (Coefficient of Variation)< 8% cdnsciencepub.com
Cross-reactivity (with Fluphenazine, Fluphenazine sulfoxide, 7-hydroxy-fluphenazine)< 2% cdnsciencepub.com
Validation MethodSelective reduction of N-oxide and correlation analysis (r² = 0.9646) cdnsciencepub.com

Electrochemical Behavior Analysis and Advanced Determination Techniques

Electrochemical methods provide a powerful alternative for the analysis of phenothiazines and their metabolites, based on their redox properties. The phenothiazine nucleus is electrochemically active and can be oxidized.

The electrochemical oxidation of phenothiazine itself is generally a one-electron, diffusion-controlled process that forms a stable cation radical in acidic media. cdnsciencepub.com The electrochemical behavior of fluphenazine has been studied using techniques like cyclic voltammetry at various electrodes, including glassy carbon. peacta.org Typically, fluphenazine exhibits irreversible oxidation peaks. peacta.org

Studies on N-substituted phenothiazine oxides reveal distinct electrochemical behavior compared to the parent compounds. For example, N-substituted phenothiazine oxides can show irreversible reduction peaks at negative potentials. semanticscholar.org The electrochemical oxidation of phenothiazine derivatives primarily occurs at the sulfur atom to form sulfoxides, but the nitrogen atoms in the side chain can also be involved. mdpi.com The development of modified electrodes, such as those using self-assembled monolayers or carbon nanotubes, has led to sensitive determination methods for fluphenazine, with detection limits in the nanomolar range. researchgate.net These advanced techniques can distinguish the parent drug from its metabolites and can be applied to the determination of this compound in various matrices.

Theoretical and Computational Investigations of Fluphenazine Decanoate N 4 Oxide

Molecular Modeling and Electronic Structure Analysis

Molecular modeling is fundamental to understanding the three-dimensional structure of Fluphenazine (B1673473) Decanoate (B1226879) N-4-Oxide and its electronic properties, which are the primary determinants of its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. youtube.com It is widely applied to phenothiazine (B1677639) derivatives to predict their geometric and electronic properties with high accuracy. nih.govresearchgate.net For Fluphenazine Decanoate N-4-Oxide, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry).

The process involves calculating the molecule's electron density to derive its total energy. By minimizing this energy, the most stable arrangement of atoms is found, yielding precise predictions of bond lengths, bond angles, and dihedral angles. The characteristic "butterfly" angle of the central phenothiazine ring, which is crucial for its properties, can be accurately determined. Furthermore, DFT is used to calculate key electronic properties such as the molecular dipole moment and the electrostatic potential (ESP). The ESP map reveals the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting intermolecular interactions. acs.org For instance, the N-oxide and sulfur atoms are expected to be regions of high electron density.

Table 1: Predicted Molecular Properties of a Phenothiazine Core Structure using DFT This table presents illustrative data based on typical findings for phenothiazine derivatives to demonstrate the outputs of DFT calculations.

PropertyPredicted ValueSignificance
Total Energy-2150.3 HartreeIndicates the stability of the optimized geometry.
Dipole Moment4.5 DebyeQuantifies the overall polarity of the molecule, influencing solubility and interactions.
HOMO Energy-5.8 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.6 eVAn indicator of chemical reactivity and kinetic stability. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and spatial distribution of these orbitals are crucial for understanding a molecule's reactivity.

HOMO: The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons. For phenothiazines, the HOMO is typically localized over the tricyclic ring system, particularly the sulfur and nitrogen atoms, making these sites susceptible to electrophilic attack and oxidation. cdnsciencepub.com

LUMO: The LUMO represents the lowest energy site for accepting electrons. Attacks by nucleophiles will preferentially occur at atoms where the LUMO is localized.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In this compound, the presence of the electron-withdrawing N-oxide group would be expected to lower the energy of the HOMO, potentially increasing the HOMO-LUMO gap compared to the parent drug and thus subtly altering its reactivity.

Reaction Pathway Simulations and Mechanistic Insights

Computational methods allow for the simulation of chemical reactions, providing a detailed picture of how this compound might degrade or transform.

Phenothiazines are well-known for their susceptibility to oxidation, a process that can be readily studied using computational models. mdpi.comresearchgate.net The primary sites of oxidation are the electron-rich sulfur and nitrogen atoms. nih.gov Since this compound is already oxidized at one of the nitrogen atoms, further oxidation is highly likely to occur at the sulfur atom.

Computational studies can simulate this process, typically predicting a two-step oxidation of the sulfur. The first oxidation would yield the corresponding sulfoxide (B87167) (a cation radical intermediate is involved), and a second oxidation would produce the sulfone. nih.govnih.govresearchgate.net These simulations can map the energy landscape of the reaction, confirming the feasibility of these pathways and predicting their relative rates. The long decanoate chain is generally considered less reactive under these conditions but its steric bulk could influence the accessibility of the phenothiazine core to oxidizing agents.

A key advantage of computational chemistry is its ability to characterize transient structures like reaction intermediates and transition states, which are often too short-lived to be observed experimentally. During the oxidation of phenothiazines, a characteristic intermediate is the phenothiazine radical cation, formed by the loss of a single electron. cdnsciencepub.comresearchgate.net

Theoretical calculations can determine the structure, energy, and spin density distribution of this radical cation. The spin density map reveals where the unpaired electron is most likely located, providing further insight into the subsequent reaction steps. acs.org Likewise, the transition state for each step of the oxidation (e.g., the transition state for the formation of the sulfoxide) can be located and its energy calculated. This energy, known as the activation energy, is the barrier that must be overcome for the reaction to proceed and is a critical factor in determining the reaction rate.

Table 2: Calculated Relative Energies for Phenothiazine Oxidation Pathway Illustrative data demonstrating how computational chemistry can map the energetics of a reaction pathway. Energies are relative to the starting material.

SpeciesRelative Energy (kcal/mol)Description
Phenothiazine0.0Ground state starting material.
Radical Cation+25.0A key, high-energy intermediate. researchgate.net
Transition State 1+35.0Energy barrier to form the sulfoxide.
Sulfoxide Product-15.0A stable oxidation product. nih.gov
Transition State 2+45.0Energy barrier to form the sulfone.
Sulfone Product-25.0The final, most stable oxidation product.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Related Phenothiazine Derivatives (focus on chemical attributes and reactivity)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their activity or properties. ubbcluj.ro For phenothiazine derivatives, QSAR/QSPR studies can be developed to predict chemical reactivity, such as oxidation potential. nih.gov

These models are built by first calculating a set of numerical descriptors for each molecule in a series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). ubbcluj.ronih.gov A mathematical equation is then generated to link these descriptors to an experimentally measured property.

For example, a QSPR model could be created to predict the first oxidation potential of various substituted phenothiazines. The model might find that the oxidation potential is strongly correlated with the HOMO energy (a descriptor calculated via DFT) and a descriptor for the electron-withdrawing or -donating character of substituents on the rings. Such a model could then be used to predict the oxidation potential of a new or unmeasured phenothiazine derivative, like this compound, based solely on its calculated molecular descriptors. These studies help in understanding which structural features are most important for determining the chemical stability and reactivity of this class of compounds. nih.gov

Preclinical Metabolic Fate and Disposition Studies of Fluphenazine Decanoate N 4 Oxide Non Human Focus

In Vitro Metabolic Pathway Elucidation in Biological Systems

In vitro studies utilizing isolated biological matrices are fundamental in delineating the metabolic pathways of drug compounds. For fluphenazine (B1673473) and its derivatives, these studies have provided insights into the formation of its various metabolites, including the N-oxide.

Identification of Oxidized Metabolites and Downstream Products in Isolated Biological Matrices

Research has shown that fluphenazine undergoes several oxidative metabolic reactions in preclinical models. In vitro experiments using rat liver microsomes have been instrumental in identifying these pathways. Studies have demonstrated that fluphenazine is metabolized through N-oxidation, sulfoxidation, and aromatic hydroxylation in liver microsomes from male rats. researchgate.net The relative rates of these reactions were found to be dependent on the substrate concentration, with N-oxidation being more favored at higher concentrations. researchgate.net

Further in vitro work with rat liver microsomes led to the accumulation of a metabolic product that was tentatively identified as a metabolite of fluphenazine. escholarship.org While the primary focus of many studies has been on the parent drug, the formation of Fluphenazine N-oxide (FLU-NO) has been consistently reported as a metabolic outcome.

Investigations of N-Oxide Reduction Pathways in Experimental Systems

The reduction of N-oxide metabolites back to their parent tertiary amines is a recognized metabolic pathway for many xenobiotics. However, specific preclinical investigations into the in vitro reduction of Fluphenazine decanoate (B1226879) N-4-oxide to fluphenazine decanoate in experimental systems are not extensively documented in the available literature. Generally, such reductive processes can be influenced by the specific enzymes present in the biological matrix and the prevailing redox conditions.

Animal Model Studies on Disposition and Excretion Kinetics

Animal models, particularly rats, have been pivotal in understanding the in vivo disposition and excretion of fluphenazine and its metabolites, including the N-4-oxide.

Distribution Patterns in Tissues (e.g., Plasma, Brain, Muscle) of Animal Models

Following the administration of fluphenazine to rats, the parent drug and its metabolites, including Fluphenazine N4'-oxide (FLU-NO), have been detected in various tissues. A study involving daily oral doses of fluphenazine dihydrochloride (B599025) to rats for 15 days provided detailed insights into the tissue distribution of its metabolites. nih.gov

All identified metabolites, including FLU-NO, were found at higher concentrations in tissues compared to plasma, with these levels increasing in a dose-dependent manner. nih.gov The liver exhibited the highest concentrations of all analyzed substances. nih.gov Notably, the levels of FLU-NO in the brain were relatively low, accounting for only 1% to 20% of the concentration of the parent drug, fluphenazine. nih.gov Fluphenazine sulfoxide (B87167) was the major metabolite found in brain regions. nih.gov

Table 1: Distribution of Fluphenazine and its N-Oxide Metabolite in Rat Tissues

AnalytePlasmaLiverKidneyFatWhole Brain
Fluphenazine (FLU)PresentHighModerateHighModerate
Fluphenazine N4'-oxide (FLU-NO)PresentHighModerateLowVery Low

This table provides a qualitative summary based on the findings that all metabolites were detected at higher levels in tissues than in plasma, with the liver containing the highest levels and FLU-NO levels being very low in the brain.

Another study developed an animal model using rats to investigate the disposition of radioactively labelled esters of fluphenazine after intramuscular injection. nih.gov This research measured the levels of fluphenazine and its esters in plasma, brain, and muscle tissue (both at the injection site and in non-injected samples). nih.gov

Characterization of Excretion Pathways and Metabolite Profiles in Animal Systems

The excretion of fluphenazine and its metabolites occurs through both urine and feces in animal models. A study in rats using radioactively labelled fluphenazine esters monitored the excretion of radioactivity in urine, feces, and expired air. nih.gov This comprehensive approach allows for a full accounting of the drug's elimination from the body.

In dogs administered oral fluphenazine, the majority of the dose was excreted in the feces (75-89%), with a smaller portion in the urine (2-4%). researchgate.net Monkeys showed a similar pattern, with 56-69% of the dose in feces and 12-19% in urine. researchgate.net The feces contained unchanged fluphenazine as well as one major and two minor metabolites. researchgate.net

Research Gaps and Future Directions in Fluphenazine Decanoate N 4 Oxide Chemistry

Exploration of Novel and Green Synthetic Routes for N-Oxide Formation

The synthesis of fluphenazine (B1673473) decanoate (B1226879) N-4-oxide is crucial for its use as a reference standard in analytical methods and for in-depth toxicological and pharmacological studies. synzeal.comaquigenbio.com Traditional N-oxidation methods often rely on strong oxidizing agents that can lead to the formation of multiple byproducts, including sulfoxides, complicating purification and reducing yields. ljmu.ac.uk

The development of novel and greener synthetic routes is a paramount research objective. Modern synthetic strategies are increasingly focused on sustainability, employing less hazardous reagents and more efficient catalytic systems. acs.orgrsc.org For the N-oxidation of complex molecules like fluphenazine decanoate, several promising avenues exist:

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. The use of specific monooxygenases could potentially target the N-4 position of the piperazine (B1678402) ring with high fidelity, minimizing the formation of other oxidized species.

Electrochemical Synthesis: This technique provides a reagent-free method for oxidation, offering precise control over the reaction conditions. acs.orgrsc.org Electrochemical N-oxidation can be a cleaner and more sustainable approach, avoiding the use of stoichiometric oxidants. rsc.org

Catalytic Oxidation with Green Oxidants: The use of hydrogen peroxide as a "green" oxidant, which produces only water as a byproduct, is highly desirable. acs.org Research into selective catalysts, such as metal-organic frameworks (MOFs) or supported metal nanoparticles, could enable the efficient N-oxidation of fluphenazine decanoate with H₂O₂. acs.orgorganic-chemistry.org The use of sodium percarbonate in the presence of rhenium-based catalysts has also shown promise for the N-oxidation of various nitrogen-containing compounds. organic-chemistry.org

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for Fluphenazine Decanoate N-4-Oxide

Synthetic RouteAdvantagesDisadvantagesResearch Focus
Traditional Chemical Oxidation Established methodologyLow selectivity, use of harsh reagents, byproduct formation ljmu.ac.ukOptimization of reaction conditions to improve selectivity.
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendlyEnzyme stability and cost, substrate specificityIdentification and engineering of suitable monooxygenases.
Electrochemical Synthesis Reagent-free, precise control, sustainable acs.orgrsc.orgCan be limited by electrode surface area, potential for over-oxidationDevelopment of selective electrode materials and optimization of reaction parameters.
Catalytic Oxidation with Green Oxidants Use of environmentally benign oxidants like H₂O₂, high atom economy acs.orgCatalyst development and stability, potential for side reactionsDesign of highly selective and reusable catalysts. organic-chemistry.org

Development of Advanced Spectroscopic and Chromatographic Methodologies for Enhanced Resolution and Sensitivity

The accurate detection and quantification of this compound in pharmaceutical formulations and biological matrices are essential for quality control and pharmacokinetic studies. scispace.comresearchgate.net Current analytical methods, while useful, can be further improved to enhance resolution, sensitivity, and specificity, particularly in complex mixtures containing other metabolites and degradation products. nih.govusp.org

Future research should focus on the following areas:

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC coupled with high-resolution mass spectrometry (HRMS) can provide superior separation efficiency and more accurate mass measurements, facilitating the unambiguous identification and quantification of the N-4-oxide isomer from other potential N-oxides and sulfoxide (B87167) derivatives. scirp.orgscirp.org

Supercritical Fluid Chromatography (SFC): SFC offers a green alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase. It can provide unique selectivity for polar compounds like N-oxides and may offer improved resolution in certain applications.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as HSQC and HMBC, can be invaluable for the definitive structural elucidation of this compound and for distinguishing it from other isomers.

Raman Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) could be explored for the sensitive detection of this compound, potentially offering a rapid and non-destructive analytical tool. mdpi.comnih.gov

Table 2 outlines potential advanced analytical techniques and their benefits.

Table 2: Advanced Analytical Methodologies for this compound

TechniquePrinciplePotential Advantages
UHPLC-HRMS High-pressure liquid chromatography with high-resolution mass spectrometry. scirp.orgscirp.orgEnhanced resolution, high sensitivity, and accurate mass determination for unambiguous identification.
SFC-MS Supercritical fluid chromatography coupled with mass spectrometry.Green analytical technique, unique selectivity for polar compounds, and faster analysis times.
2D-NMR Spectroscopy Nuclear magnetic resonance techniques providing through-bond and through-space correlations.Definitive structural elucidation and isomer differentiation.
SERS Surface-enhanced Raman spectroscopy. mdpi.comnih.govHigh sensitivity, rapid analysis, and non-destructive.

Deeper Mechanistic Understanding of Complex Degradation Processes in Varied Environments

Fluphenazine decanoate is known to degrade under various stress conditions, including oxidation and photolysis. ljmu.ac.ukscispace.comnih.gov The formation of this compound is a likely degradation pathway, but the precise mechanisms and kinetics of its formation and subsequent degradation are not well understood. ljmu.ac.uk

A deeper mechanistic understanding is crucial for predicting the stability of fluphenazine decanoate formulations and for developing strategies to mitigate degradation. Future research should investigate:

Forced Degradation Studies: Comprehensive forced degradation studies under various conditions (e.g., oxidative, photolytic, thermal, and hydrolytic) should be conducted to identify the specific conditions that lead to the formation of the N-4-oxide. nih.gov

Isotope Labeling Studies: The use of isotopically labeled fluphenazine decanoate can help to trace the metabolic and degradation pathways, providing definitive evidence for the formation of the N-4-oxide.

Kinetic Modeling: Detailed kinetic studies of the formation and degradation of this compound can provide valuable data for predicting the shelf-life of pharmaceutical products.

Comprehensive Theoretical Modeling of Reactivity, Stability, and Interactions

Computational chemistry offers powerful tools to complement experimental studies by providing insights into the electronic structure, reactivity, and stability of molecules. researchgate.net Quantum chemical calculations can be employed to:

Predict Reactivity: Theoretical calculations can predict the most likely sites of oxidation on the fluphenazine decanoate molecule, helping to rationalize the formation of the N-4-oxide over other potential oxidation products. researchgate.netresearchgate.net

Determine Molecular Properties: Properties such as bond dissociation energies, ionization potentials, and electron affinities can be calculated to assess the relative stability of fluphenazine decanoate and its N-4-oxide. researchgate.net

Model Interactions: Molecular docking and molecular dynamics simulations can be used to study the interaction of this compound with biological targets and with excipients in a formulation.

Role in Drug-Excipient Compatibility and Formulation Stability Studies

The presence of excipients in a pharmaceutical formulation can significantly impact the stability of the active pharmaceutical ingredient (API). scirp.orgscirp.orgscirp.orgresearchgate.net The formation of this compound can be influenced by the type and quality of excipients used.

Key areas for future investigation include:

Excipient-Induced Degradation: Studies are needed to determine if common excipients, or impurities within them (such as peroxides in povidone or polysorbates), can promote the oxidation of fluphenazine decanoate to its N-4-oxide. scirp.orgresearchgate.net Benzyl (B1604629) alcohol, often used as a preservative, has been shown to enhance the oxidation of fluphenazine decanoate. ljmu.ac.ukljmu.ac.uk

Impact of N-4-Oxide on Formulation Stability: The presence of the N-4-oxide itself may influence the stability of the formulation. The N-oxide functional group is highly polar and can form strong hydrogen bonds, which may alter the physical and chemical properties of the formulation. acs.orgnih.gov

Development of Stable Formulations: A thorough understanding of drug-excipient interactions will enable the development of more robust and stable formulations of fluphenazine decanoate, minimizing the formation of the N-4-oxide and other degradation products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.